3-Ethylaminoacrylic acid ethyl ester
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
ethyl (E)-3-(ethylamino)prop-2-enoate |
InChI |
InChI=1S/C7H13NO2/c1-3-8-6-5-7(9)10-4-2/h5-6,8H,3-4H2,1-2H3/b6-5+ |
InChI Key |
CWXQXBOCQOBFBI-AATRIKPKSA-N |
Isomeric SMILES |
CCN/C=C/C(=O)OCC |
Canonical SMILES |
CCNC=CC(=O)OCC |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethylaminoacrylic Acid Ethyl Ester
Classical Approaches to Enamino Ester Synthesis
Traditional methods for synthesizing β-enamino esters have long been established in the field of organic chemistry. These foundational techniques primarily involve the condensation of amines with carbonyl compounds or reactions with activated acrylic acid derivatives.
Condensation Reactions with Amines and Carbonyl Compounds
A cornerstone of enamino ester synthesis is the condensation reaction between a primary or secondary amine and a β-keto ester. For the synthesis of 3-Ethylaminoacrylic acid ethyl ester, this typically involves the reaction of ethylamine (B1201723) with ethyl acetoacetate (B1235776). This reaction proceeds by the nucleophilic attack of the amine on the ketone carbonyl group of the β-keto ester, followed by the elimination of a water molecule to form the stable, conjugated enamino ester system.
The conditions for these reactions can vary, often involving heating the reactants together, sometimes in the presence of an acid catalyst to facilitate the dehydration step. The reaction between ethyl acetoacetate and various aromatic amines has been studied under different conditions, leading to different condensation products. zenodo.orgresearchgate.net For instance, simply boiling ethyl acetoacetate with an amine like p-phenetidine (B124905) can yield the corresponding β-enamino ester. zenodo.org
Table 1: Examples of Classical Condensation Reactions for Enamino Ester Synthesis
| Amine | Carbonyl Compound | Product | Reference |
|---|---|---|---|
| Aniline (B41778) | Ethyl acetoacetate | Ethyl 3-anilinocrotonate | researchgate.net |
| p-Phenetidine | Ethyl acetoacetate | Ethyl 3-(p-phenetidino)crotonate | zenodo.org |
Reactions Involving Acrylic Acid Derivatives
Another classical route involves the conjugate addition of an amine to an activated acrylic acid derivative, most notably an propiolate ester. The reaction of ethylamine with ethyl propiolate provides a direct and atom-economical pathway to this compound. researchgate.net This hydroamination reaction involves the addition of the N-H bond of the amine across the carbon-carbon triple bond of the propiolate ester. researchgate.net
The stereochemistry of the resulting enamino ester (E or Z isomer) can be influenced by reaction conditions, including the solvent and the nature of the reactants. organic-chemistry.org While this method is direct, it can sometimes be affected by side reactions, and the reactivity of the propiolate ester requires careful control of the reaction conditions. researchgate.net
Contemporary and Advanced Synthetic Strategies
Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally friendly methods. The synthesis of this compound has benefited from these advancements, with new strategies focusing on green chemistry, catalysis, and scalability.
Green Chemistry Approaches in Enamino Ester Synthesis
Green chemistry principles have been successfully applied to the synthesis of enamino esters, aiming to reduce waste, avoid hazardous solvents, and improve energy efficiency. Key developments include:
Solvent-Free Reactions: Performing reactions without a solvent minimizes environmental impact and can simplify product purification. Catalyst-free and solvent-free synthesis of N-o-aminoaryl-β-enamino esters from 1,3-dicarbonyl esters has been reported with excellent yields and good selectivity at room temperature. researchgate.net
Mechanochemistry: The use of a planetary ball mill enables a solvent-free addition of amines to alkyl propiolates. organic-chemistry.org This method can achieve quantitative conversion in a very short time (e.g., five minutes) without the need for a catalyst or base, producing the desired enamino esters with high selectivity. organic-chemistry.org
Bio-based Catalysts: An environmentally friendly method utilizes onion extract as a natural acid catalyst for the enamination of 1,3-dicarbonyl compounds with primary amines. This process affords β-enamino esters in good to excellent yields (up to 97%) in an eco-friendly solvent like ethanol (B145695) at room temperature. researchgate.net
Table 2: Comparison of Green Synthetic Methods for Enamino Esters
| Method | Catalyst | Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Ball Milling | None | Solvent-free | Rapid reaction, quantitative conversion, no side products | organic-chemistry.org |
| Natural Catalyst | Onion Extract | Ethanol | Environmentally benign, excellent yields, room temperature | researchgate.net |
Catalytic Methods for Enhanced Efficiency and Selectivity
Catalysis plays a crucial role in modern organic synthesis by lowering activation energies and directing the selectivity of reactions. For enamino ester synthesis, various catalysts have been employed:
Acid Catalysis: Simple and inexpensive catalysts like acetic acid (0.1 equivalents) can efficiently promote the reaction between β-keto esters and amines under solvent-free conditions, often enhanced by ultrasound irradiation, to give good yields of β-enamino esters. organic-chemistry.org Trifluoromethanesulfonic acid has also been used as a catalyst for the reaction of 2-aminopyridine (B139424) with ethyl acrylate (B77674) to produce the corresponding β-amino ester. google.com
Base Catalysis: Triethylamine or triphenylphosphine (B44618) can catalyze the addition of alcohols to alkyl propiolates, a related reaction demonstrating the potential for base catalysis in addition reactions to activated alkynes. researchgate.net Sodium ethoxide is a classic catalyst used in Knoevenagel condensations to produce substituted acrylic esters. cas.cz
Chemoenzymatic Synthesis: Lipases, such as CALB (Novozym 435), have been used as biocatalysts for the selective esterification of amino-alcohols, demonstrating the potential of enzymatic methods in related syntheses. rsc.org
Large-Scale Preparative Methods for this compound
For practical and industrial applications, synthetic methods must be scalable, cost-effective, and produce high yields of pure product. A patented method for the large-scale preparation of 3-aminoacrylic acid esters, including the ethylamino derivative, involves the reaction of an alkali-3-hydroxyacrylic acid ester with an amine salt in an aqueous medium. google.com
In this process, sodium-3-hydroxyacrylic acid ethyl ester is added to an aqueous solution of an amine salt, such as ethylamine hydrochloride. The reaction is reported to be nearly instantaneous, with the this compound separating from the aqueous phase. google.comgoogle.com This method is advantageous as it uses water as a solvent, the starting materials are readily available, and it avoids technically burdensome work-ups. Yields of over 75% are achievable, with a specific example for this compound reporting a yield of 75.5%. google.com The reaction is typically performed at room temperature (20-30°C), and a slight excess of the amine salt is preferred. google.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetic acid |
| Acetoacet-m-chloroanilide |
| Aniline |
| 2-Aminopyridine |
| CALB (Novozym 435) |
| Ethyl 3-anilinocrotonate |
| Ethyl 3-(p-phenetidino)crotonate |
| Ethyl acetoacetate |
| Ethyl acrylate |
| Ethyl propiolate |
| Ethylamine |
| Ethylamine hydrochloride |
| m-Chloroaniline |
| Onion Extract |
| p-Phenetidine |
| Sodium ethoxide |
| Sodium-3-hydroxyacrylic acid ethyl ester |
| Trifluoromethanesulfonic acid |
| Triethylamine |
Reactivity Profiles and Mechanistic Investigations of 3 Ethylaminoacrylic Acid Ethyl Ester
Nucleophilic Reactivity and Additions
The enamine structure of 3-ethylaminoacrylic acid ethyl ester confers significant nucleophilicity upon the α-carbon, making it susceptible to attack by a wide range of electrophiles. This reactivity is central to its utility in forming new carbon-carbon and carbon-heteroatom bonds.
Enamines readily react with electrophiles such as acyl chlorides. youtube.com The reaction of this compound with various acid chlorides typically results in C-acylation, leading to the formation of β-dicarbonyl compounds after hydrolysis. hacettepe.edu.trlibretexts.org The general mechanism involves the nucleophilic attack of the enamine's α-carbon on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion and subsequent hydrolysis of the resulting iminium salt to yield the final acylated product. youtube.com The use of a base like pyridine (B92270) is often employed to scavenge the HCl generated during the reaction.
A systematic study on the acylation of similar β-enamino esters has shown that the choice of solvent and base can influence the regioselectivity (N- vs. C-acylation). niscair.res.in However, C-acylation is a frequently observed pathway, highlighting the nucleophilic nature of the α-carbon in the enamine system. acs.org
| Electrophile | Product Type (after hydrolysis) | Reaction Conditions |
|---|---|---|
| Acetyl Chloride | β-Diketone | Inert solvent, presence of a base (e.g., pyridine) |
| Benzoyl Chloride | β-Diketone | Inert solvent, presence of a base (e.g., pyridine) |
| Chloroacetyl Chloride | β-Diketone | Inert solvent, presence of a base (e.g., triethylamine) hacettepe.edu.tr |
The nucleophilic character of this compound is prominently utilized in carbon-carbon bond-forming reactions, most notably in Michael additions. wikipedia.orgmasterorganicchemistry.com In these reactions, the enamine acts as a Michael donor, adding to Michael acceptors such as α,β-unsaturated carbonyl compounds. wikipedia.orgorganic-chemistry.org This conjugate addition is a powerful tool for the formation of 1,5-dicarbonyl compounds or their equivalents. libretexts.org
The reaction proceeds via the nucleophilic attack of the α-carbon of the enamine onto the β-carbon of the α,β-unsaturated system, leading to the formation of a new carbon-carbon bond. masterorganicchemistry.com The resulting intermediate can then be hydrolyzed to regenerate a carbonyl group, yielding a 1,5-dicarbonyl compound. libretexts.org This reactivity underscores the utility of this compound as a synthetic equivalent of an enolate, offering advantages such as milder reaction conditions and improved selectivity. libretexts.org
| Michael Acceptor | Intermediate | Final Product Type (after hydrolysis) |
|---|---|---|
| Methyl vinyl ketone | Iminium salt of a 1,5-dicarbonyl compound | 1,5-Diketone |
| Acrolein | Iminium salt of a 1,5-dicarbonyl compound | 5-Oxo-aldehyde |
| Acrylonitrile | Iminium salt of a γ-ketonitrile | γ-Ketonitrile |
Cyclization Reactions and Heterocycle Formation
This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, owing to the presence of multiple reactive sites that can participate in cyclization reactions. nih.govhaui.edu.vn
The versatile structure of this compound allows for its use in the construction of several important classes of nitrogen-containing heterocycles.
Pyrazoles: The reaction of β-enamino esters with hydrazines is a common method for the synthesis of pyrazole (B372694) derivatives. clockss.orgresearchgate.net The reaction likely proceeds through a Michael-type addition of the hydrazine (B178648) to the enamine double bond, followed by cyclization and elimination of ethanol (B145695) and ethylamine (B1201723). clockss.org
Pyridines: this compound is a key component in the Hantzsch pyridine synthesis, a multi-component reaction that also involves an aldehyde and another β-keto ester. wikipedia.orgorganic-chemistry.orgchemtube3d.com The enamine acts as one of the three key building blocks, leading to the formation of a dihydropyridine (B1217469) intermediate, which can then be oxidized to the corresponding pyridine. wikipedia.org
Pyrroles: While direct synthesis of pyrroles from this compound is less commonly cited, the general reactivity of enaminones suggests their potential in reactions with α-haloketones, which is a known route to pyrrole (B145914) synthesis (Hantzsch pyrrole synthesis).
Quinolines: This compound is a suitable starting material for the Gould-Jacobs reaction to produce quinoline (B57606) derivatives. wikipedia.orgablelab.eunih.gov The reaction involves the condensation of an aniline (B41778) with the β-enamino ester, followed by a thermal cyclization to form the quinoline ring system. wikipedia.orgasianpubs.orgresearchgate.net This method is particularly useful for the synthesis of 4-hydroxyquinolines. nih.gov
| Heterocycle | Co-reactant(s) | Named Reaction |
|---|---|---|
| Pyrazole | Hydrazine | - |
| Pyridine (Dihydropyridine) | Aldehyde, β-Keto ester | Hantzsch Pyridine Synthesis wikipedia.org |
| Quinoline | Aniline | Gould-Jacobs Reaction wikipedia.org |
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more reactants. nih.govfrontiersin.orgarkat-usa.org this compound is an excellent substrate for such reactions.
In the Hantzsch pyridine synthesis, for instance, the reaction pathway is believed to involve the initial formation of an enamine from the β-keto ester and ammonia (B1221849) (or an amine), and a Knoevenagel condensation product from the aldehyde and the other β-keto ester. organic-chemistry.org These two intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring. The use of a pre-formed enamine like this compound can streamline this process. Microwave-assisted protocols have been shown to improve yields and reduce reaction times for such syntheses. wikipedia.orgbeilstein-journals.org
Enamine-Imine Tautomerism and its Influence on Reactivity
Like other primary and secondary enamines, this compound can exist in equilibrium with its imine tautomer. thieme.deyoutube.comlibretexts.org This tautomerism is analogous to the more familiar keto-enol tautomerism. youtube.comlibretexts.orgrsc.orgreddit.com
The equilibrium generally favors the enamine form due to the stabilizing effect of the conjugation between the nitrogen lone pair and the carbon-carbon double bond. reddit.com The greater stability of the enamine tautomer means that it is the predominant species in solution and is responsible for the characteristic nucleophilic reactivity of the compound at the α-carbon. The imine tautomer, while present in smaller amounts, possesses an electrophilic carbon atom and could potentially react with strong nucleophiles, although this reactivity is less commonly exploited. The predominance of the enamine form is crucial for the reactions discussed in the preceding sections, as it is the enamine that acts as the nucleophile in additions to electrophiles and in the construction of heterocyclic rings.
Theoretical and Computational Chemistry Studies on Reactivity
Theoretical and computational chemistry provide powerful tools for understanding the intricate details of chemical reactivity. For a molecule like this compound, which belongs to the class of β-enamino esters, computational methods offer insights into reaction mechanisms and electronic structure that are often difficult to obtain through experimental means alone. These studies are crucial for predicting the behavior of the molecule in various chemical transformations and for designing new synthetic pathways.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of organic reactions involving β-enamino esters. These calculations can elucidate the potential energy surfaces of reactions, helping to identify transition states and intermediates, and thus providing a detailed picture of the reaction pathway.
While specific DFT studies focusing exclusively on this compound are not extensively documented in publicly available literature, the reactivity of the broader class of β-enamino esters has been the subject of computational investigation. These studies reveal that the reactivity is governed by the interplay of the nucleophilic enamine moiety and the electrophilic ester group.
For instance, in reactions such as aza-Henry reactions, DFT calculations have been employed to understand the stereochemical outcomes. These studies model the interaction of the enamino ester with various reactants and catalysts, calculating the energies of different transition states to predict which diastereomer will be preferentially formed. The calculations often reveal that subtle steric and electronic interactions within the transition state assembly determine the final product distribution.
A generalized reaction mechanism for the participation of a β-enamino ester in a catalyzed reaction, as elucidated by DFT, might involve the following steps:
Formation of a Catalyst-Substrate Complex: The initial step is the coordination of the β-enamino ester and the other reactant to the catalyst. DFT can model the geometry and stability of this initial complex.
Transition State for Bond Formation: The key C-C bond-forming step proceeds through a transition state. DFT calculations are essential for determining the structure and energy of this transition state. The calculated activation energy provides a quantitative measure of the reaction rate.
Product Formation and Catalyst Regeneration: After the key bond formation, subsequent steps lead to the final product and the regeneration of the catalyst.
The data from these calculations, such as the relative energies of intermediates and transition states, are critical for rationalizing experimentally observed selectivities and for the in-silico design of more efficient catalysts.
Table 1: Representative Energetic Data from a Hypothetical DFT Study on a β-Enamino Ester Reaction
| Species | Description | Relative Energy (kcal/mol) |
| Reactants + Catalyst | Separated starting materials and catalyst | 0.0 |
| Pre-reaction Complex | Reactants and catalyst assembled | -5.2 |
| Transition State (TS1) | Transition state for the C-C bond formation | +15.8 |
| Intermediate | Intermediate species after bond formation | -10.4 |
| Transition State (TS2) | Transition state for product release | +12.1 |
| Products + Catalyst | Separated products and catalyst | -20.7 |
Note: The data in this table are illustrative and represent typical values for a catalyzed reaction involving a β-enamino ester. They are not from a specific study on this compound.
Molecular Orbital Analysis of this compound
Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. For this compound, an analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful.
The HOMO is the orbital that holds the most loosely bound electrons and is associated with the molecule's ability to act as a nucleophile. In this compound, the HOMO is expected to have significant electron density on the enamine nitrogen and the α-carbon, reflecting the nucleophilic character of this part of the molecule. The energy of the HOMO is related to the ionization potential of the molecule.
The LUMO is the lowest energy unoccupied orbital and is associated with the molecule's ability to act as an electrophile. For this compound, the LUMO is anticipated to be localized primarily on the ester carbonyl group and the β-carbon of the double bond. This indicates that these are the sites most susceptible to nucleophilic attack. The energy of the LUMO is related to the electron affinity of the molecule.
The energy difference between the HOMO and the LUMO, often referred to as the HOMO-LUMO gap, is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity, as it is energetically easier to excite an electron from the HOMO to the LUMO.
Table 2: Conceptual Molecular Orbital Properties of this compound
| Molecular Orbital | Primary Atomic Contribution | Implied Reactivity |
| HOMO | N-atom, Cα | Nucleophilic site |
| LUMO | C=O group, Cβ | Electrophilic site |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability |
Analysis of the molecular orbitals can also explain the regioselectivity of reactions. For example, in an electrophilic attack, the reaction is likely to occur at the atom with the largest coefficient in the HOMO. Conversely, for a nucleophilic attack, the reaction will favor the atom with the largest coefficient in the LUMO.
Computational software can generate visualizations of these molecular orbitals, providing a qualitative picture of the electron distribution and helping chemists to predict how the molecule will interact with other reagents. These analyses are fundamental to a modern understanding of chemical reactivity.
Strategic Applications of 3 Ethylaminoacrylic Acid Ethyl Ester in Complex Organic Synthesis
Building Block for Natural Product Analogs and Derivatives
While direct applications of 3-ethylaminoacrylic acid ethyl ester in the total synthesis of natural products are not extensively documented, the broader class of β-enamino esters are recognized as crucial intermediates for the synthesis of various heterocyclic systems that form the core of many natural product analogs. acgpubs.org The enamine functionality allows for facile reactions with electrophiles, while the ester group can be readily modified, providing a handle for further synthetic manipulations.
The general reactivity of β-enamino esters makes them suitable for constructing substituted pyridine (B92270), pyrimidine, and pyrrole (B145914) rings, which are prevalent in numerous alkaloid and polyketide natural products. For instance, the cyclization of β-enamino esters with various reagents can lead to the formation of quinoline (B57606) and indole (B1671886) scaffolds, which are central to a vast array of biologically active natural products. researchgate.net The ethylamino substituent in this compound can influence the steric and electronic properties of these cyclization reactions, potentially leading to novel substitution patterns in the resulting heterocyclic analogs.
Table 1: Potential Heterocyclic Scaffolds from β-Enamino Esters for Natural Product Analog Synthesis
| Heterocyclic Scaffold | General Synthetic Approach | Relevance to Natural Products |
|---|---|---|
| Substituted Pyridines | Condensation with 1,3-dicarbonyl compounds or their equivalents | Core of many alkaloids (e.g., nicotine, quinine) |
| Substituted Pyrimidines | Reaction with amidines or guanidines | Found in nucleobases and various bioactive compounds |
| Substituted Pyrroles | Paal-Knorr type synthesis or reaction with α-haloketones | Building block for porphyrins, heme, and various alkaloids |
Precursor in the Synthesis of Pharmacologically Relevant Scaffolds (Excluding Clinical Data)nih.gov
The utility of β-enamino esters, including this compound, extends significantly into the realm of medicinal chemistry, where they serve as precursors to a wide range of pharmacologically relevant scaffolds. acgpubs.org Their ability to participate in cyclocondensation and multicomponent reactions allows for the efficient construction of diverse heterocyclic libraries for drug discovery programs.
For example, β-enamino esters are well-established precursors for the synthesis of dihydropyridines, a class of compounds known for their cardiovascular activities. They also react with hydrazines to form pyrazole (B372694) derivatives, which are found in a number of anti-inflammatory and analgesic agents. nih.gov The specific substitution pattern of this compound can be exploited to generate novel derivatives of these and other important heterocyclic systems.
A particularly significant application of β-enamino ester scaffolds lies in the synthesis of fluorinated organic molecules, which are of great interest in medicinal chemistry due to the unique properties conferred by the fluorine atom. e-bookshelf.de The introduction of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule.
β-Enamino esters can be utilized in the synthesis of fluorinated β-amino acids and their derivatives. acs.orgdocumentsdelivered.com These fluorinated amino acids are valuable building blocks for creating peptides with enhanced stability and biological activity. The general strategy often involves the reaction of a fluorinated precursor with an enamine or the direct fluorination of a β-enamino ester derivative. The resulting fluorinated β-enamino ester can then be reduced to the corresponding fluorinated β-amino acid.
Table 2: Examples of Pharmacologically Relevant Scaffolds Derived from β-Enamino Esters
| Scaffold | Synthetic Precursor | Potential Pharmacological Relevance |
|---|---|---|
| Dihydropyridines | β-Enamino ester | Calcium channel blockers |
| Pyrazolones | β-Enamino ester and hydrazine (B178648) | Anti-inflammatory, analgesic |
| Pyridinones | β-Enamino ester | Antibacterial, antiviral |
Role in the Construction of Advanced Organic Materials Precursors
While the primary applications of this compound are in the synthesis of discrete molecules, the reactivity of the β-enamino ester moiety also lends itself to the construction of precursors for advanced organic materials. The conjugated π-system and the presence of both donor (amine) and acceptor (ester) groups suggest potential for applications in optoelectronic materials.
The polymerization of appropriately functionalized β-enamino esters or their incorporation into larger conjugated systems could lead to the development of novel conductive polymers, organic light-emitting diode (OLED) materials, or nonlinear optical (NLO) materials. The ethylamino and ethyl ester groups can be modified to tune the solubility and processing characteristics of the resulting materials. For instance, the incorporation of this motif into a polymer backbone could introduce sites for hydrogen bonding or metal coordination, thereby influencing the material's morphology and properties. While this area is less explored specifically for this compound, the fundamental reactivity of the core structure presents opportunities for future research in materials science.
Development of Novel Synthetic Reagents and Catalysts Utilizing this compound Motifs
The structural and electronic features of this compound make its core motif attractive for the design of novel synthetic reagents and catalysts. The bidentate nature of the β-enamino ester functionality (N and O donor atoms) allows for the formation of stable complexes with various metal centers.
This chelating ability can be harnessed to develop new catalysts for a range of organic transformations. For example, chiral ligands derived from β-enamino esters have been explored in asymmetric catalysis. nih.gov The ethylamino group of this compound could be functionalized with a chiral auxiliary, and the resulting ligand could be used to generate enantioselective catalysts for reactions such as reductions, oxidations, or carbon-carbon bond-forming reactions.
Furthermore, the reactive enamine double bond can be utilized to anchor the molecule to a solid support, leading to the development of heterogeneous catalysts that are easily separable from the reaction mixture. The development of such recyclable catalytic systems is a key area of green chemistry. While specific reagents or catalysts derived directly from this compound are not yet widespread, the foundational chemistry of β-enamino esters provides a strong basis for their potential in this field.
Spectroscopic Characterization for Mechanistic Elucidation and Structural Confirmation
Advanced NMR Spectroscopic Techniques (e.g., 2D NMR, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the connectivity and stereochemistry of organic molecules. For 3-Ethylaminoacrylic acid ethyl ester (C7H13NO2), a full suite of NMR experiments would be required for complete structural assignment.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the two ethyl groups and the vinyl protons. The ethyl group of the ester moiety would likely present as a quartet (for the -OCH2- protons) and a triplet (for the -CH3 protons). Similarly, the ethyl group attached to the nitrogen would exhibit a quartet (for the -NCH2-) and a triplet (for the -CH3). The chemical shifts of the vinyl protons (-CH=CH-) would be crucial in determining the geometry (E/Z isomerism) of the double bond, with their coupling constant providing definitive evidence. The N-H proton would likely appear as a broad singlet, and its chemical shift could be solvent-dependent.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. Key signals would include the carbonyl carbon of the ester group (typically in the 165-175 ppm region), the two olefinic carbons, and the four distinct carbons of the two ethyl groups.
2D NMR Techniques:
COSY (Correlation Spectroscopy): A 2D COSY experiment would establish the proton-proton coupling networks, for instance, confirming the connectivity within each ethyl group and the coupling between the vinyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is essential for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the different fragments of the molecule, for example, showing correlations from the vinyl protons to the ester carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons. This is particularly valuable for confirming the stereochemistry of the double bond. For instance, in the Z-isomer, a NOE correlation would be expected between the N-H proton and the adjacent vinyl proton.
A summary of anticipated ¹H NMR chemical shifts is presented in the interactive table below, based on the structure of this compound.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Ester -OCH2- | ~4.1 | Quartet |
| Ester -CH3 | ~1.2 | Triplet |
| Ethylamino -NCH2- | ~3.2 | Quartet |
| Ethylamino -CH3 | ~1.1 | Triplet |
| Vinyl -CH= | ~4.5 and ~7.0 | Doublets |
| Amine N-H | Variable | Broad Singlet |
Note: These are predicted values and actual experimental values may vary.
Infrared and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the α,β-unsaturated ester would be anticipated in the region of 1700-1730 cm⁻¹. The C=C double bond stretch would likely appear around 1620-1650 cm⁻¹. The N-H stretching vibration of the secondary amine should be visible as a moderate band in the 3300-3500 cm⁻¹ region. Additionally, C-O stretching bands for the ester group would be expected in the 1000-1300 cm⁻¹ range, and C-H stretching vibrations from the ethyl groups would be observed just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C stretching vibration is often strong and easily identifiable in the Raman spectrum. The symmetric stretching of non-polar bonds would also be more prominent, offering a more complete picture of the vibrational modes of the molecule.
The following table summarizes the expected key IR absorption bands.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretch | 3300-3500 |
| C-H (sp³ and sp²) | Stretch | 2850-3100 |
| C=O (Ester) | Stretch | 1700-1730 |
| C=C | Stretch | 1620-1650 |
| C-O (Ester) | Stretch | 1000-1300 |
Mass Spectrometry for Structural Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight of 143.18 g/mol . The fragmentation of this molecular ion would likely proceed through several characteristic pathways for esters and amines. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH2CH3) or the entire ester group (-COOCH2CH3). Alpha-cleavage adjacent to the nitrogen atom is a typical fragmentation pathway for amines. High-resolution mass spectrometry (HRMS) would be essential for determining the exact elemental composition of the parent ion and its fragments, further confirming the molecular formula.
Future Directions and Emerging Research Avenues
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and derivatization of 3-Ethylaminoacrylic acid ethyl ester are prime candidates for integration with continuous flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, higher yields, and greater scalability.
Flow chemistry enables precise manipulation of reaction parameters such as temperature, pressure, and residence time, which is crucial for optimizing the synthesis of β-enamino esters and minimizing side reactions. For instance, the synthesis of related β-amino acid esters has been successfully demonstrated in continuous-flow microreactors. mdpi.com This approach allows for rapid optimization and production under green reaction conditions. mdpi.com The integration of in-line analytical techniques can provide real-time monitoring, facilitating high-throughput screening of reaction conditions and rapid library generation of this compound derivatives.
Key Advantages of Flow Chemistry Integration:
| Feature | Benefit for this compound Synthesis |
| Precise Control | Fine-tuning of temperature, pressure, and stoichiometry to maximize yield and selectivity. |
| Enhanced Safety | Small reactor volumes minimize risks associated with exothermic reactions or hazardous reagents. |
| Scalability | Seamless transition from laboratory-scale optimization to industrial-scale production by extending run time. |
| Automation | Enables high-throughput synthesis of derivatives for screening and lead optimization. rsc.org |
| Process Intensification | Leads to higher space-time yields compared to conventional batch reactors. rsc.org |
Automated platforms can further accelerate research by systematically exploring the reactivity of this compound with a diverse range of electrophiles and nucleophiles. This could lead to the rapid discovery of novel heterocyclic scaffolds and other complex molecules derived from this versatile building block.
Exploration of Sustainable and Biocatalytic Transformations
The increasing demand for environmentally benign chemical processes is driving research into sustainable and biocatalytic methods for synthesis. This compound is an ideal substrate for such explorations, moving away from traditional reliance on stoichiometric reagents and harsh conditions.
Enzymatic catalysis offers a highly selective and sustainable alternative for transformations involving β-amino esters. Lipases, for example, have demonstrated excellent catalytic potential in the synthesis of β-amino esters through reactions like Michael additions in continuous-flow systems. mdpi.com Enzymes such as transaminases, lipases, and nitrile-hydrolyzing enzymes present a toolbox for the stereoselective synthesis of chiral β-amino acids and their derivatives. researchgate.netmdpi.com
Potential Biocatalytic Applications:
Enantioselective Synthesis: Utilizing enzymes like lipases or aminoacylases for the kinetic resolution of racemic derivatives of this compound to produce enantiopure compounds. researchgate.net
Green Synthesis Routes: Developing whole-cell or isolated enzyme systems to catalyze the formation of the enamino ester itself from simpler, renewable feedstocks, operating under mild, aqueous conditions.
Enzymatic Derivatization: Employing enzymes to catalyze selective modifications of the ester or amino group, avoiding the need for complex protection-deprotection strategies common in traditional organic synthesis. For example, lipase (B570770) TL IM has been effectively used to catalyze the Michael addition of amines to acrylates. mdpi.com
These biocatalytic approaches not only reduce the environmental footprint but also provide access to novel, chiral molecules that are difficult to obtain through conventional chemistry.
Computational Design of Novel Reactivity and Selectivity
Computational chemistry and molecular modeling are becoming indispensable tools for predicting and understanding chemical reactivity, enabling the rational design of new synthetic pathways. For this compound, computational methods can provide deep insights into its electronic structure and reactivity patterns, guiding the development of novel transformations.
Density Functional Theory (DFT) calculations can be employed to model the transition states of potential reactions, predicting their feasibility, regioselectivity, and stereoselectivity. acs.org This is particularly valuable for understanding the outcomes of complex cycloaddition reactions or transition-metal-catalyzed cross-couplings involving the enamine system. For instance, computational studies have been used to elucidate the mechanisms of reactions between enamines and various electrophiles, explaining the observed product distributions. acs.orgresearchgate.net
Areas for Computational Investigation:
| Research Question | Computational Method | Potential Outcome |
| Reaction Pathway Analysis | DFT, M06-2X | Elucidation of concerted vs. stepwise mechanisms for cycloadditions. acs.org |
| Catalyst Design | Molecular Orbital Theory | In-silico screening of catalysts to enhance reaction rates and selectivity. |
| Reactivity Prediction | Frontier Molecular Orbital (FMO) Theory | Predicting the outcome of reactions with new electrophiles/nucleophiles. researchgate.net |
| Stereoselectivity Origins | Transition State Modeling | Understanding the factors that control the stereochemical outcome of asymmetric transformations. acs.org |
By simulating the interaction of this compound with various reactants and catalysts, researchers can prioritize experimental efforts, reducing the time and resources required to discover new and selective reactions. This predictive power accelerates the innovation cycle, unlocking synthetic pathways that might not be intuitively obvious.
Potential in Supramolecular Chemistry and Materials Science (excluding properties outside chemical synthesis)
The unique bifunctional nature of this compound makes it a compelling building block, or synthon, for the construction of larger, functional molecules and materials. Its ability to participate in a variety of bond-forming reactions opens avenues for its use in the synthesis of complex architectures relevant to supramolecular chemistry and materials science.
As a versatile intermediate, it serves as a precursor for a wide range of nitrogen-containing heterocyclic compounds, such as pyridinones and pyrazolones. nih.govacgpubs.org These heterocyclic cores are fundamental units in the design of supramolecular hosts, ligands for metal-organic frameworks (MOFs), and monomers for functional polymers. The related α,β-dehydroamino acids are recognized as valuable building blocks in materials science. rsc.org
Furthermore, the chemistry of β-amino esters is being explored in the development of covalent adaptable networks (CANs). For example, the reversible Aza-Michael reaction involving β-amino esters has been utilized to create debondable epoxy adhesives. nih.gov This demonstrates the potential for using the synthetic reactivity of the this compound core to design materials with dynamic covalent bonds, enabling applications in recyclable polymers and self-healing materials.
The incorporation of this enamino ester into peptide chains, mimicking natural dehydroamino acids, could also be used to synthesize peptidomimetics with specific conformational constraints, influencing their self-assembly into higher-order structures like β-sheets or helices. byu.edunih.gov
Q & A
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ethyl ester moiety and ethylaminoacrylic backbone. Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns to validate the molecular weight. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups. Gas chromatography-mass spectrometry (GC-MS) is used for purity assessment, as shown in fatty acid ethyl ester analyses .
Q. How can researchers assess the purity of this compound using chromatographic methods?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is standard. Reverse-phase C18 columns and mobile phases like acetonitrile/water (70:30 v/v) are effective. For volatile derivatives, GC-MS with polar capillary columns (e.g., DB-WAX) separates impurities, as demonstrated in ethyl ester profiling . Purity thresholds (>95%) are determined via peak area integration and comparison to certified reference materials.
Advanced Research Questions
Q. How can researchers resolve enantiomeric forms of this compound derivatives using chiral chromatography?
- Methodological Answer : Chiral stationary phases (CSPs), such as cellulose tris(3,5-dimethylphenylcarbamate), enable enantiomer separation. For example, racemic 3-hydroxydecanoic acid ethyl ester was resolved using a Chiralcel OD-H column with hexane/isopropanol (90:10) . Method development involves varying mobile phase composition and flow rates. Circular dichroism (CD) or polarimetry validates enantiomeric excess (ee).
Q. What strategies are employed to address contradictory bioactivity data in studies involving this compound?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity or solvent effects). Standardized protocols, such as using the MTT assay for cytotoxicity with consistent dimethyl sulfoxide (DMSO) concentrations (<0.1%), improve reproducibility. Meta-analysis of structure-activity relationships (SAR) can clarify trends. For instance, substituents on the acrylate moiety significantly modulate anti-inflammatory activity, as seen in NSAID derivative studies .
Q. What computational models are suitable for predicting the pharmacokinetic properties of derivatives of this ester?
- Methodological Answer : Quantitative structure-activity relationship (QSAR) models using descriptors like logP and topological polar surface area (TPSA) predict absorption and blood-brain barrier penetration. Molecular docking with targets such as cyclooxygenase-2 (COX-2) or PKA identifies binding affinities . ADMET predictions via tools like SwissADME assess hepatotoxicity and plasma protein binding, critical for drug candidate prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
